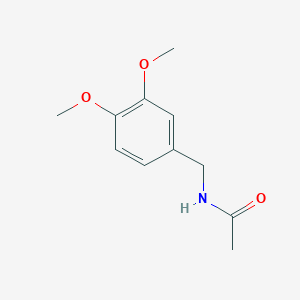

N-(3,4-dimethoxybenzyl)acetamide

Description

Contextual Significance within Organic Chemistry

The significance of N-(3,4-dimethoxybenzyl)acetamide in organic chemistry is primarily rooted in its function as a versatile building block. The acetamide (B32628) functional group is a common feature in many natural products and pharmaceutical compounds. jst.go.jp The dimethoxybenzyl group, also prevalent in biologically active molecules, provides a scaffold that can be further modified.

The compound serves as an intermediate in various organic syntheses. chembk.com Researchers utilize it in the preparation of a range of other organic compounds, including those with potential applications in pharmaceuticals, pesticides, and dyes. chembk.com One of the key reactions it undergoes is related to the synthesis of capsaicin (B1668287) homologues, which are compounds structurally similar to the active component in chili peppers. google.com This involves the reaction of 3,4-dimethoxybenzylamine (B142225) salt with an acid chloride to produce the N-(3,4-dimethoxybenzyl)amide structure. google.com

Scope and Relevance of Research on the Chemical Compound

Research on this compound is multifaceted, touching upon its synthesis and its application as a precursor to other molecules. One documented method for its preparation involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with acetyl chloride or acetic anhydride (B1165640) in the presence of triethylamine (B128534) and dichloromethane. chemicalbook.com

A significant area of investigation involves its use in synthesizing N-(3,4-dimethoxybenzyl)amide capsaicin homologues. google.com This line of research is notable because capsaicin and its analogues are studied for a variety of biological activities. The synthesis process described in patent literature involves neutralizing a 3,4-dimethoxybenzylamine salt and then reacting it with an acid chloride. google.com

Furthermore, the broader class of acetamides is a subject of extensive study in organic synthesis. organic-chemistry.org The development of efficient methods for forming the amide bond is a continuous effort in the field. organic-chemistry.org While not directly focused on this compound itself, this broader context underscores the importance of understanding the reactivity and properties of such compounds.

The table below summarizes the key chemical properties of this compound and a related compound.

| Property | This compound | N-(3,4-dimethoxyphenyl)acetamide |

| Molecular Formula | C12H17NO3 | C10H13NO3 chembk.comnih.gov |

| Molecular Weight | 223.27 g/mol | 195.21 g/mol nih.gov |

| Appearance | White solid chemicalbook.com | White crystalline solid chembk.com |

| Melting Point | Not specified in results | ~80-82°C chembk.com |

| Solubility | Not specified in results | Soluble in polar organic solvents (e.g., ethanol, dimethylformamide), insoluble in water. chembk.com |

| CAS Number | 6275-29-2 epa.govepa.gov | 881-70-9 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)11(6-9)15-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGGIIFERABBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507717 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-25-8 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,4 Dimethoxybenzyl Acetamide and Its Derivatives

Direct Synthesis Routes and Reaction Conditions

Direct synthesis of N-(3,4-dimethoxybenzyl)acetamide predominantly relies on the acylation of 3,4-dimethoxybenzylamine (B142225) or related condensation reactions.

Acylation Reactions involving Dimethoxybenzylamines

A primary and efficient method for synthesizing this compound is the acylation of 3,4-dimethoxybenzylamine. This reaction typically involves treating the amine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a base, like triethylamine (B128534), in a suitable solvent such as dichloromethane. The base serves to neutralize the hydrochloric acid or acetic acid byproduct formed during the reaction.

For instance, a reported procedure involves dissolving 3,4-dimethoxyphenethylamine (B193588) and triethylamine in dichloromethane, followed by the dropwise addition of acetyl chloride or acetic anhydride at a controlled temperature, often starting at 0°C and gradually warming to room temperature. chemicalbook.com This method has been shown to produce N-(3,4-dimethoxyphenethyl)acetamide in high yield. chemicalbook.com

Derivatives of this compound, such as capsaicin (B1668287) homologues, can also be synthesized using similar acylation strategies. In this case, the 3,4-dimethoxybenzylamine salt is reacted with an appropriate acid chloride. google.com The reaction conditions, including the molar ratio of reactants and the choice of solvent, are critical for optimizing the yield of the desired product. google.com

Condensation and Coupling Approaches with Related Precursors

Condensation reactions provide an alternative route to this compound and its derivatives. One such approach involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with N-phenylacetamide to form N-(4-((3,4-dimethoxy-benzylidene)-amino)-phenyl)-acetamide. sigmaaldrich.com This Schiff base can then be subjected to further chemical transformations to yield the target acetamide (B32628).

Precursor Roles and Intermediate Synthesis Pathways

This compound and its precursors play crucial roles as intermediates in the synthesis of more complex molecules, particularly in the realm of natural product synthesis.

Formation from Dimethoxybenzyl Precursors in Multi-step Syntheses

The synthesis of this compound often begins with the preparation of its key precursor, 3,4-dimethoxybenzylamine. This amine can be synthesized through various methods, including the reductive amination of 3,4-dimethoxybenzaldehyde or the Hofmann degradation of 3,4-dimethoxybenzamide. Reductive amination has been reported to achieve yields of approximately 82%. Another precursor, 3,4-dimethoxyphenylacetonitrile, can be synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) through a three-step process involving decarboxylation, aldoxime formation, and dehydration. google.com

Once the dimethoxybenzyl precursor is obtained, it can be readily converted to this compound through the acylation methods described previously.

Incorporation into Complex Molecular Architectures (e.g., Isoquinoline (B145761) Alkaloids, Thiadiazoles)

The this compound moiety is a key structural component in various pharmacologically important heterocyclic compounds, including isoquinoline alkaloids and thiadiazoles.

Isoquinoline Alkaloids: The 3,4-dimethoxybenzyl group is a fundamental building block in the biosynthesis and chemical synthesis of numerous isoquinoline alkaloids. scripps.eduuow.edu.au These compounds, found in various plants, exhibit a wide range of biological activities. researchgate.net The synthesis of isoquinoline alkaloids often involves the cyclization of derivatives of this compound or related structures. researchgate.netmdpi.com For example, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is known as an impurity of Papaverine, a smooth muscle relaxant. chemicalbook.com

Thiadiazoles: The this compound scaffold can be incorporated into 1,3,4-thiadiazole (B1197879) rings to generate new derivatives with potential therapeutic applications. nih.gov The synthesis of these derivatives often involves the reaction of a substituted thiadiazole core with a reagent containing the this compound fragment. nih.gov 1,3,4-thiadiazole derivatives are known to exhibit a range of pharmacological effects, including analgesic and other central nervous system activities. nih.gov The synthesis of the 1,3,4-thiadiazole ring itself can be achieved through various methods, such as the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. organic-chemistry.orgencyclopedia.pub

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic methods have been applied to the synthesis of this compound derivatives. A notable example is the use of dimethyl carbonate (DMC) as a green reagent in the synthesis of N-(3,4-dimethoxybenzyl)amide capsaicin homologous compounds. google.com DMC is a non-toxic and biodegradable alternative to traditional hazardous reagents. While not directly applied to the synthesis of the parent this compound in the reviewed literature, this approach highlights a potential avenue for greener synthesis of this class of compounds.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation and Insights

Spectroscopy is a fundamental tool for elucidating the structure of N-(3,4-dimethoxybenzyl)acetamide. Techniques such as NMR, IR, and high-resolution mass spectrometry offer complementary information regarding the compound's connectivity, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the structure and conformational dynamics of amides. For secondary and tertiary amides, the rotation around the C-N bond is often restricted, leading to the presence of different rotational isomers (rotamers), such as cis (E) and trans (Z) forms, which can be observed on the NMR timescale. scielo.brresearchgate.net This phenomenon, known as hindered rotation, results in the appearance of separate sets of signals for each conformer in both ¹H and ¹³C NMR spectra, providing insight into the molecule's dynamic behavior in solution. scielo.brresearchgate.net

While specific NMR data for this compound is not detailed in the provided search results, the analysis of related N-benzylacetamide structures reveals key conformational features. scielo.brresearchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used alongside NMR to predict stable conformations and calculate theoretical chemical shifts, which are then compared with experimental data. scielo.brresearchgate.net For N-substituted acetamides, the relative populations of different conformers can be influenced by the solvent's polarity. auremn.org.br

Table 1: Representative ¹H and ¹³C NMR Data for N-Benzylacetamide Analogs This table is illustrative, based on general knowledge of N-benzylacetamide structures, as specific data for the 3,4-dimethoxy variant was not found in the search results.

| Atom/Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Acetyl) | ~2.0 | ~23 |

| CH₂ (Benzyl) | ~4.4 (doublet) | ~44 |

| OCH₃ (Methoxy) | ~3.8-3.9 | ~56 |

| Aromatic CH | ~6.8-7.3 | ~111-149 |

| C=O (Amide) | - | ~170 |

| NH (Amide) | ~6.0-8.5 (broad) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the secondary amide and the substituted benzene (B151609) ring.

The IR spectrum of a secondary amide like this compound is characterized by several distinct absorption bands:

N-H Stretching: A sharp absorption band typically appears in the range of 3300-3500 cm⁻¹. This band is generally less broad and intense than the O-H stretch of an alcohol. pressbooks.publibretexts.org

C=O Stretching (Amide I band): A very strong and sharp peak is observed between 1630 and 1680 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum of an amide. pressbooks.pub

N-H Bending (Amide II band): This band appears around 1550 cm⁻¹.

Aromatic C-H Stretching: Absorption occurs just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methyl and methylene (B1212753) groups appear in the 2850-2960 cm⁻¹ region. pressbooks.pub

C-O Stretching: The methoxy (B1213986) groups on the aromatic ring will produce strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3020 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | ~1550 |

| C-O (Aryl Ether) | Stretch | 1200 - 1275 (asymmetric) & 1020-1075 (symmetric) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₅NO₃), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm).

The fragmentation pattern observed in mass spectrometry gives valuable structural information. youtube.com For this compound, common fragmentation pathways would involve:

Alpha-Cleavage: The bond between the carbonyl carbon and the methylene group or the bond between the nitrogen and the methylene group can break.

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for some carbonyl compounds. libretexts.org

Loss of Neutral Fragments: Loss of small, stable molecules such as CO or CH₃CO•.

Dominant Peak: A major fragmentation pathway for N-benzyl amides is the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. For this compound, the 3,4-dimethoxybenzyl cation (m/z 151) is expected to be a prominent peak.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₁H₁₅NO₃ | 209.1052 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₆NO₃ | 210.1125 | Protonated Molecule |

| [M-CH₂CO]⁺˙ | C₉H₁₃NO | 151.0997 | Loss of ketene, formation of 3,4-dimethoxybenzylamine (B142225) radical cation |

| [C₉H₁₁O₂]⁺ | C₉H₁₁O₂ | 151.0759 | Formation of 3,4-dimethoxybenzyl cation (likely base peak) |

| [M-CH₃CO]⁺ | C₉H₁₂NO₂ | 166.0868 | Loss of acetyl radical |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal detailed information about the bond lengths, bond angles, and torsion angles of this compound. Furthermore, it provides crucial insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking. nih.gov

In the solid state, the amide group is typically planar due to resonance. The most significant intermolecular interaction for this compound would be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This N-H···O=C interaction often leads to the formation of chains or dimeric structures, which are fundamental to the packing of amide-containing molecules in crystals. Other weaker interactions, such as C-H···π interactions, may also play a role in stabilizing the crystal lattice. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis of Analogs

This compound itself is an achiral molecule and therefore does not have enantiomers. However, the analysis of its chiral analogs is crucial in fields like pharmaceutical development, where the stereochemistry of a molecule can dictate its biological activity. mdpi.com

The process of separating a racemic mixture of a chiral analog into its individual enantiomers is known as chiral resolution. tcichemicals.com Common methods include:

Chiral Chromatography: This is a widely used technique, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov High-performance liquid chromatography (HPLC) with columns like Chiralpak or Chiralcel is a standard approach. mdpi.com

Diastereomer Formation: The racemic mixture is reacted with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomers. tcichemicals.combeilstein-journals.org Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Afterward, the chiral resolving agent is cleaved to yield the pure enantiomers.

Once separated, the enantiomeric purity (or enantiomeric excess, ee) of each isomer is determined. This is critical for ensuring the quality and efficacy of chiral compounds. nih.govresearchgate.net Chiral HPLC is the primary method for this analysis, providing quantitative information on the ratio of the two enantiomers in a sample. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies and Molecular Target Identification

The potential for N-(3,4-dimethoxybenzyl)acetamide and its derivatives to act as enzyme inhibitors has been an area of significant research interest. These studies aim to identify molecular targets and understand the interactions that drive this inhibition.

While direct molecular docking studies of this compound with α-glucosidase or histone deacetylases (HDACs) are not extensively documented in publicly available research, the binding modes of structurally related compounds offer valuable insights. For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl moiety was identified as a crucial pharmacophoric feature. nih.gov Molecular docking simulations of these derivatives with the multidrug and toxic compound extrusion (MATE) transporter, a type of efflux pump, revealed that the 3,4-dimethoxyphenyl group inserts into a large hydrophobic pocket of the receptor. nih.gov This interaction is a key stabilizing factor for the ligand-protein complex.

In studies of other enzyme inhibitors, such as thiazolidine-2,4-dione and rhodanine (B49660) derivatives targeting α-glucosidase, the presence and position of methoxy (B1213986) groups on the benzylidene ring were found to be critical for activity. nih.gov For example, molecular simulations of a highly active α-glucosidase inhibitor showed that the methoxy group at the 3-position of the phenyl ring was involved in hydrogen bonding with the amino acid residue ASP-69, contributing to its potent inhibitory effect. nih.gov This suggests that the 3,4-dimethoxy substitution pattern on the benzyl (B1604629) ring of this compound could facilitate similar favorable interactions within the active sites of various enzymes.

Structure-activity relationship (SAR) studies on compounds related to this compound have provided insights into the mechanistic implications of its structural features. In a study on the anticonvulsant agent lacosamide, which is (R)-N-benzyl-2-acetamido-3-methoxypropionamide, modifications to the N-benzyl and O-methoxy sites were explored. researchgate.net The findings indicated that both the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. researchgate.net This highlights the importance of the acetamide (B32628) linker and the substituted benzyl ring in mediating the biological effect.

Another quantitative structure-activity relationship (QSAR) study on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors revealed that hydrophobic substituents on the phenyl ring were favored for activity. nih.gov However, bulky substituents were found to be detrimental. nih.gov This suggests that the size and lipophilicity of the groups attached to the aromatic rings are critical determinants of biological activity, a principle that would also apply to derivatives of this compound. The acetamide functional group itself is recognized for its role in enhancing the biological activities of various drugs. nih.gov

Interaction with Specific Biological Pathways and Molecular Targets (e.g., Multidrug Efflux Pump)

A significant area of investigation for compounds containing the 3,4-dimethoxybenzyl moiety is their interaction with multidrug efflux pumps, which are key contributors to antimicrobial resistance. nih.govnih.gov A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were specifically designed to target the MATE efflux pump. nih.gov The design was guided by the pharmacophoric features of a known inhibitor, which included a 3,4-dimethoxyphenyl moiety that fits into a hydrophobic region of the pump's binding pocket. nih.gov This suggests a potential mechanism where compounds like this compound could act as competitive inhibitors by occupying the substrate binding site of the efflux pump. nih.gov

The acetamide moiety is also a common feature in molecules designed to interact with specific biological targets. For example, acetamide-containing sulfonamides have been developed as urease inhibitors. nih.gov In silico docking studies of these compounds revealed that they bind within the active site of the urease enzyme, with interactions involving electrostatic forces with nickel ions and hydrogen bonding with surrounding amino acid residues. nih.gov This demonstrates the versatility of the acetamide group in facilitating interactions with diverse biological targets.

Role as a Scaffold or Substructure in Bioactive Molecule Design

The this compound structure serves as a valuable scaffold or substructure in the design of new bioactive molecules. The acetamide moiety is a common functional group found in many natural and pharmaceutical products and is often incorporated to enhance biological activity. nih.gov Similarly, the 3,4-dimethoxybenzyl group is a key component in a variety of biologically active compounds.

For example, the 3,4-dimethoxybenzyl group has been used as a protecting group in the synthesis of complex carbohydrates, highlighting its chemical versatility. nih.gov In the realm of medicinal chemistry, this substructure is present in compounds designed as inhibitors of various enzymes. The combination of the acetamide linker and the substituted benzyl ring provides a template that can be readily modified to optimize activity against different targets. The synthesis of hybrid molecules incorporating the acetamide scaffold with other bioactive pharmacophores, such as sulfonamides, has proven to be a successful strategy in developing novel enzyme inhibitors. nih.gov

Investigation of Neuroprotective Mechanisms in In Vitro Models

While direct in vitro studies on the neuroprotective mechanisms of this compound are limited, research on structurally related compounds provides some clues. Neuroprotection is a critical area of research for addressing neurodegenerative diseases, with mechanisms often involving the mitigation of oxidative stress, excitotoxicity, and inflammation. mdpi.com

A study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a compound with a related substituted aniline (B41778) structure, demonstrated significant neuroprotective effects against glutamate- and NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov The neuroprotective action of BL-M was attributed to its antioxidant activity and its ability to increase the phosphorylation of ERK1/2 and CREB, key proteins in cell survival pathways. nih.gov Although BL-M is a more complex molecule, the presence of a methoxy-substituted aromatic ring is a shared feature with this compound, suggesting that this moiety could contribute to antioxidant and neuroprotective properties. Further in vitro studies are necessary to directly evaluate the neuroprotective potential of this compound and to elucidate its specific mechanisms of action.

Antimicrobial Action Mechanisms (focus on how the compound or its moiety interacts)

The this compound scaffold is of interest in the development of new antimicrobial agents. The mechanism of action for many antimicrobial compounds involves the inhibition of essential bacterial enzymes or processes.

In a study focused on designing antimicrobial agents targeting the MATE multidrug efflux pump, derivatives containing the 3,4-dimethoxybenzoyl moiety were synthesized. nih.gov The proposed mechanism of action is the inhibition of the efflux pump, which would restore the efficacy of existing antibiotics that are otherwise expelled from the bacterial cell. nih.gov The 3,4-dimethoxyphenyl group plays a key role in binding to the hydrophobic pocket of the transporter. nih.gov

Furthermore, in silico studies of other acetamide derivatives have suggested potential antimicrobial mechanisms. For instance, docking studies of novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) indicated that they could inhibit bacterial DNA gyrase and kinases. nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an excellent target for antibiotics. nih.gov The ability of the acetamide scaffold to be part of molecules that bind to such targets underscores its potential in the design of new antimicrobial drugs. Another study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against S. aureus and B. subtilis, with the benzyl carboxamide fragment being beneficial for antimicrobial activity. researchgate.net

Computational and Theoretical Insights into this compound

While direct and extensive computational studies specifically targeting this compound are not widely available in peer-reviewed literature, a wealth of information can be gleaned from theoretical investigations of structurally similar compounds. By examining the computational analysis of molecules containing the N-benzylacetamide core and the 3,4-dimethoxybenzyl moiety, it is possible to infer the likely behaviors and properties of this compound. This article synthesizes findings from such related studies to provide a comprehensive theoretical profile.

Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful lens for understanding molecular structure, reactivity, and interactions at an atomic level. For N-(3,4-dimethoxybenzyl)acetamide, these methods can predict its behavior and guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a protein's active site.

In a study on a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the 3,4-dimethoxybenzyl group, molecular docking was used to investigate their binding modes within the multidrug efflux pump (MATE) target protein. semanticscholar.org The co-crystallized inhibitor of this protein was noted to stabilize within the binding pocket through key interactions involving its 3,4-dimethoxyphenyl moiety, which fits into a large hydrophobic region of the receptor. semanticscholar.org This suggests that the 3,4-dimethoxybenzyl group of this compound would likely play a similar role in binding to protein targets, favoring interactions within hydrophobic pockets.

Further research on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH) involved docking studies against the main protease (Mpro) of COVID-19 (PDB IDs: 6WCF and 6Y84). researchgate.net These simulations were performed to understand the potential inhibitory effects and the stability of the ligand-receptor complex. researchgate.net Similarly, docking studies on N'-benzylidene-4-hydroxybenzohydrazide derivatives with the receptor PDB ID 1C14 showed that these compounds could exhibit significant antimicrobial activity based on their binding scores. researchgate.net

While not directly on this compound, these studies on related structures indicate that the compound likely has the potential to interact favorably with various biological targets, with the dimethoxy-substituted ring playing a crucial role in anchoring the molecule within binding sites.

Table 1: Representative Molecular Docking Data for Related Compounds

| Compound | Protein Target | Key Findings | Reference |

|---|---|---|---|

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Multidrug Efflux Pump (MATE) | The 3,4-dimethoxyphenyl moiety inserts into a large hydrophobic pocket of the receptor. | semanticscholar.org |

| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH) | COVID-19 Main Protease (Mpro: 6WCF/6Y84) | Investigated as a potential agent against COVID-19 receptors. | researchgate.net |

| N'-benzylidene-4-hydroxybenzohydrazide | PDB ID: 1C14 | Target compounds exhibited greater antimicrobial activity based on rerank scores. | researchgate.net |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and predict reactivity.

For the related compound N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH), DFT calculations at the B3LYP/6–311G(d,p) level of theory were used to optimize its geometry. researchgate.net The stability, chemical reactivity, and charge transfer within the molecule were explained through frontier molecular orbital calculations. researchgate.net The Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution, was used to identify potential reactive sites for electrophilic and nucleophilic attack. researchgate.net

In a broader context, DFT studies on various acetamide (B32628) derivatives have been used to understand their local reactivity. nih.govnih.gov For instance, the Fukui functions, which describe the electron density change when the number of electrons in a molecule is altered, have been used to predict the mechanism of bond formation between acetamide derivatives and biological molecules like tyrosine. nih.govnih.gov

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For DMSH, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Related Hydrazone Derivative (DMSH)

| Parameter | Method | Significance | Reference |

|---|---|---|---|

| Optimized Bond Parameters | DFT (B3LYP/6–311G(d,p)) | Provides the most stable 3D structure of the molecule. | researchgate.net |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Explains stability, chemical reactivity, and charge transfer. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies potential sites for electrophilic and nucleophilic attack. | researchgate.net |

| Mulliken Population Analysis | DFT | Determines the atomic charges on various atoms in the molecule. | researchgate.net |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational landscape and the stability of ligand-receptor complexes.

In the study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH), MD simulations were performed for the complex with the COVID-19 main protease. researchgate.net A 100-nanosecond simulation was conducted to assess the stability of the binding interactions under dynamic conditions, providing evidence that the complex remained stable throughout the simulation. researchgate.net This type of analysis is crucial for validating the results of static docking simulations and understanding the flexibility of both the ligand and the protein.

Given the rotational freedom around the single bonds in this compound, MD simulations would be valuable for exploring its accessible conformations in different environments and how these conformations influence its interactions with biological targets.

Theoretical calculations are frequently used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations have been widely used to predict the vibrational frequencies in the IR spectra of various molecules. imist.ma For instance, in a study of 2-hydroxy-N-m-tolyl-acetamide, theoretical IR spectra were calculated to identify key absorption bands. imist.ma Similarly, for other complex organic molecules, theoretical IR data, often scaled by appropriate factors, are used to form a theoretical infrared spectrum that aids in the assignment of experimental bands. epstem.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts (¹H-NMR and ¹³C-NMR). epstem.netepstem.netepstem.net The calculated values are then correlated with experimental data to confirm the molecular structure. epstem.netepstem.netepstem.net For this compound, such calculations would predict the chemical shifts for the protons and carbons in the dimethoxybenzyl and acetamide moieties, providing a theoretical fingerprint of the molecule.

Furthermore, the theoretical UV-Vis spectrum of DMSH was calculated to study its visible absorption maxima (λmax), which is important for understanding its electronic transitions. researchgate.net

Applications and Emerging Roles in Chemical Sciences

Utility as a Synthetic Building Block and Reagent in Organic Synthesis

N-(3,4-dimethoxybenzyl)acetamide is a valuable intermediate and building block in organic synthesis. Its structure, featuring an activated dimethoxybenzene ring, a reactive secondary amide, and a benzyl (B1604629) moiety, allows for a variety of chemical transformations. The compound is typically synthesized from 3,4-dimethoxybenzylamine (B142225) and an acetylating agent, establishing its role as a derivative of a primary amine building block.

The utility of related compounds highlights the synthetic potential of the N-acetamide functional group. For instance, reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) have been developed as stable, easy-to-handle powdered equivalents of N-acetamide nucleophiles. nih.gov These reagents react efficiently with various alkyl halides and sulfonates to introduce N-alkylacetamide groups. nih.gov By analogy, the this compound framework serves as a platform where the acetamide (B32628) nitrogen can act as a nucleophile or be part of a more complex transformation.

The dimethoxybenzyl group itself is a well-established motif in synthetic chemistry, often employed as a protecting group for alcohols and carboxylic acids due to its stability and selective cleavage under specific oxidative or acidic conditions. This inherent functionality within the this compound molecule provides chemists with a versatile handle for more complex synthetic strategies.

The following table summarizes key reactions involving precursors and analogs of this compound, illustrating its foundational role as a synthetic unit.

| Precursor/Analog | Reagent(s) | Product Type | Significance |

| 3,4-dimethoxybenzylamine | Acetyl Chloride / Acetic Anhydride (B1165640) | This compound | Direct synthesis of the title compound |

| p-methoxybenzyl N-acetylcarbamate potassium salt | Alkyl Halides / Sulfonates | N-alkylacetamides | Acts as an N-acetamide nucleophile equivalent nih.gov |

| 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt | Alkyl Halides / Sulfonates | N-alkylacetamides | Versatile reagent for installing acetamide groups nih.gov |

Contributions to Heterocyclic Compound Synthesis

A significant application of this compound and its structural isomers lies in the synthesis of nitrogen-containing heterocyclic compounds, particularly isoquinolines. The electron-rich nature of the 3,4-dimethoxy-substituted benzene (B151609) ring makes it highly susceptible to intramolecular electrophilic aromatic substitution, which is the key step in several classical cyclization reactions.

The Bischler-Napieralski reaction is a prime example. This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org N-acyl derivatives of 3,4-dimethoxyphenethylamine (B193588), which are structural isomers of this compound, are ideal substrates for this transformation. The presence of the two electron-donating methoxy (B1213986) groups on the aromatic ring strongly activates the ortho position relative to the ethylamine (B1201723) substituent, promoting efficient ring closure. jk-sci.comnrochemistry.com The resulting 3,4-dihydroisoquinolines are pivotal intermediates that can be subsequently oxidized to furnish fully aromatic isoquinolines. wikipedia.orgnrochemistry.com

Similarly, the Pictet-Spengler reaction utilizes a β-arylethylamine, which can be derived from this compound, and condenses it with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.orgyoutube.com When the aryl group is a 3,4-dimethoxyphenyl moiety, the reaction is specifically known as the Pictet-Spengler tetrahydroisoquinoline synthesis. wikipedia.org This reaction is a cornerstone in the synthesis of a vast array of alkaloids and related heterocyclic structures. The reaction proceeds through the formation of an electrophilic iminium ion, which then attacks the activated aromatic ring to close the new six-membered ring. wikipedia.orgyoutube.com

The table below outlines these key heterocyclic synthesis reactions where this compound or its immediate precursors are valuable starting materials.

| Reaction Name | Substrate Type | Reagents | Product | Key Feature |

| Bischler-Napieralski Reaction | β-Arylethylamide | POCl₃, P₂O₅ (dehydrating agents) | 3,4-Dihydroisoquinoline | Intramolecular cyclization of an amide wikipedia.orgjk-sci.com |

| Pictet-Spengler Reaction | β-Arylethylamine | Aldehyde or Ketone, Acid catalyst | Tetrahydroisoquinoline | Cyclization via an intermediate iminium ion wikipedia.orgnih.gov |

Development of Chemical Probes and Tools for Biological Research

The application of this compound specifically as a chemical probe or biological research tool is not extensively documented in current scientific literature. Chemical probes are small molecules designed to interact with specific biological targets to elucidate biological pathways or validate drug targets.

However, the structural components of this compound suggest its potential for such development. The 3,4-dimethoxybenzene moiety, also known as a veratrole group, is a common feature in many biologically active natural products and pharmaceuticals. This group can participate in key binding interactions with biological macromolecules. The acetamide linkage is a stable, neutral, and common functional group in drug molecules, capable of forming hydrogen bonds.

Therefore, this compound could serve as a foundational scaffold or a fragment for the design of more complex chemical probes. By attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling, it could be adapted into a tool for studying specific enzymes or receptors that recognize the dimethoxybenzyl motif. Its straightforward synthesis allows for the potential creation of a library of derivatives to screen for biological activity. While direct applications are yet to be reported, its chemical nature makes it a candidate for future exploration in chemical biology.

Role in Natural Product Synthesis and Analog Development

The synthesis of heterocyclic cores as described in section 7.2 is directly applicable to the total synthesis of natural products and the development of their analogs. Many biologically active alkaloids, a major class of natural products, are based on isoquinoline (B145761) and tetrahydroisoquinoline scaffolds. nih.govnih.gov

The Bischler-Napieralski and Pictet-Spengler reactions, for which this compound and its derivatives are excellent substrates, are fundamental tools in alkaloid synthesis. nih.gov By employing this compound, chemists can efficiently construct the central ring systems of various benzylisoquinoline alkaloids, a class known for its diverse pharmacological activities. Enzymes known as Pictet-Spenglerases even perform this reaction in nature to produce key alkaloid precursors, highlighting the biosynthetic significance of this transformation. nih.gov

Furthermore, the N-(3,4-dimethoxybenzyl)amide moiety is intentionally incorporated into synthetic molecules to create analogs of natural products. For example, a method for synthesizing N-(3,4-dimethoxybenzyl)amide capsaicin (B1668287) homologs has been developed. Capsaicin is the natural pungent compound found in chili peppers. By replacing the vanillylamine (B75263) portion of capsaicin with a 3,4-dimethoxybenzylamine group, novel analogs can be created and their biological activities explored. This demonstrates the use of the this compound structural motif as a key component in the rational design of new molecules based on natural product templates.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral Analogs

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its pharmacological activity. Future research will likely focus on the development of sophisticated methods for the asymmetric synthesis of chiral analogs of N-(3,4-dimethoxybenzyl)acetamide.

Significant progress has been made in the enantioselective synthesis of chiral amines, which are crucial building blocks for a vast array of pharmaceuticals. nih.govrsc.org Methodologies such as transition metal-catalyzed asymmetric hydrogenation and organocatalytic allylation of imines offer powerful tools for creating stereochemically defined centers. nih.govbeilstein-journals.orgacs.org Future efforts could adapt these state-of-the-art techniques to produce enantiomerically pure versions of this compound derivatives. For instance, the catalytic asymmetric hydrogenation of prochiral enamides or imines derived from 3,4-dimethoxybenzaldehyde (B141060) could provide a direct route to chiral amines, which can then be acylated to the target acetamides. nih.gov Organocatalytic approaches, utilizing chiral BINOL-derived phosphoric acids or other hydrogen-bond catalysts, also present a viable, metal-free alternative for these transformations. beilstein-journals.org

| Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Potential Application |

| Catalytic Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Iridium, Rhodium) | Direct reduction of prochiral enamides or imines. nih.gov |

| Asymmetric Organocatalytic Allylation | Chiral BINOL-derived phosphoric acids | Metal-free synthesis of homoallylic amine precursors. beilstein-journals.org |

| Asymmetric Phase-Transfer Alkylation | Chiral Ammonium Salt Catalysts (e.g., Maruoka catalyst) | Introduction of chirality via alkylation of Schiff bases. mdpi.com |

These advanced synthetic strategies will enable the creation of a library of chiral analogs, allowing for a detailed investigation into how chirality influences biological activity and target engagement.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the full biological profile of this compound is yet to be elucidated, related chemical structures have shown a wide range of pharmacological activities, suggesting fertile ground for new discoveries. Phenoxy acetamide (B32628) derivatives, for example, have been investigated for their anticancer, antidepressant, and anticonvulsant properties. nih.gov This provides a strong rationale for screening this compound and its analogs against a diverse panel of biological targets.

Future research should aim to identify specific molecular targets and unravel the mechanistic pathways through which these compounds exert their effects. For example, studies on N-benzylacetamide have indicated potential roles in inhibiting toll-like receptor 4 activation and prostaglandin (B15479496) synthesis, suggesting anti-inflammatory activity. biosynth.com Furthermore, N-benzylacetamide has been identified as a major metabolite of the drug benznidazole, which is used to treat Chagas disease. nih.govresearchgate.net This metabolic link raises intriguing questions about the potential trypanocidal activity of this compound itself or its role in the therapeutic or side-effect profile of benznidazole. nih.gov

Systematic screening against various cell lines and receptor panels, coupled with detailed mechanistic studies, will be crucial. Investigating its effects on pathways implicated in cancer, inflammation, and neurological disorders could reveal novel therapeutic applications. nih.govderpharmachemica.com The exploration of N-substituted acetamide derivatives as potent antagonists for targets like the P2Y14 receptor further underscores the potential for this class of compounds in treating inflammatory diseases. nih.gov

Integration of Advanced Computational Methods for Predictive Design

The integration of computational chemistry and machine learning is revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. bioscipublisher.comstanford.edu Future research on this compound will undoubtedly leverage these powerful tools for predictive design.

Advanced computational models, including deep learning algorithms like Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of novel analogs. bioscipublisher.com By representing molecular structures as numerical inputs, these models can identify subtle structure-activity relationships that may not be apparent through traditional methods. stanford.eduresearchgate.net This predictive capability can significantly accelerate the design-synthesize-test cycle, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. rsc.orgresearchgate.net

For instance, a predictive pipeline could be established where virtual libraries of this compound derivatives are generated in silico. These virtual compounds would then be screened using trained machine learning models to predict their affinity for specific biological targets or their potential for off-target effects. stanford.edu This approach not only streamlines the discovery of new lead compounds but also aids in the optimization of existing ones by guiding modifications to enhance efficacy and reduce potential toxicity.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly becoming a central consideration in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk The development of environmentally benign synthetic protocols for this compound and its derivatives is a critical area for future research.

Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uksigmaaldrich.com Future research will focus on catalytic methods that are more atom-economical and sustainable. researchgate.net One promising avenue is the use of boric acid as a simple, inexpensive, and readily available catalyst for the direct amidation of carboxylic acids. semanticscholar.org Solvent-free reaction conditions, where reactants are heated directly, further enhance the green credentials of this approach. semanticscholar.org

Enzymatic synthesis represents another key direction for green amide production. rsc.org Biocatalysts, such as lipases like Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze amide bond formation under mild conditions and often in greener solvents, yielding highly pure products with minimal need for purification. nih.gov The use of ATP-dependent amide bond synthesizing enzymes is also a growing area of interest. rsc.org Furthermore, catalytic methods that utilize methanol (B129727) as both a reagent and a solvent, under manganese catalysis, offer a sustainable route for modifying primary amides. rsc.org

| Green Synthesis Approach | Catalyst/Method | Key Advantages |

| Catalytic Amidation | Boric Acid | Inexpensive, readily available, solvent-free potential. semanticscholar.org |

| Dehydrogenative Coupling | Ruthenium or other transition metal catalysts | Forms amides from alcohols and amines with liberation of H2. sigmaaldrich.com |

| Enzymatic Synthesis | Lipases (e.g., CALB) | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Interrupted Borrowing Hydrogen | Manganese Catalysis | Uses methanol as a sustainable reagent and solvent. rsc.org |

By focusing on these greener synthetic strategies, the chemical community can ensure that the production of this compound and its future derivatives is both scientifically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethoxybenzyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. For example, a two-step procedure involves reacting 3,4-dimethoxybenzylamine with acetyl chloride in the presence of a base (e.g., KCO) in acetonitrile at 80°C for 12 hours, yielding ~72% product . Solvent polarity and temperature critically affect reaction efficiency. Lower-polarity solvents (e.g., CHCN) reduce side reactions like hydrolysis, while higher temperatures accelerate amide bond formation but may degrade sensitive intermediates.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.7–6.9 ppm for dimethoxy groups; methylene protons at δ 4.2–4.8 ppm for the benzyl-acetamide linkage) .

- HRMS : Exact mass analysis (e.g., m/z 322.1419 [M+Na]) validates molecular formula .

- FTIR : Peaks at ~1614 cm (C=O stretch) and ~1258 cm (C-O of methoxy groups) confirm functional groups .

Q. What are the primary pharmacological targets of this compound derivatives?

- Methodological Answer : Derivatives of this scaffold modulate ion channels (e.g., SK channels via structural analogs like N-methyl-laudanosine) and receptors (e.g., sigma-1 receptors) . Target identification involves:

- Binding assays : Radiolabeled ligands (e.g., I-apamin) quantify SK affinity .

- Functional assays : Electrophysiology or calcium flux measurements validate channel modulation .

Advanced Research Questions

Q. How can synthetic byproducts or impurities in this compound be systematically identified and quantified?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in HO/acetonitrile) to detect impurities (e.g., unreacted 3,4-dimethoxybenzylamine or acetylated side products). For example, a study on related acetamides identified 8 impurities via preparative HPLC with UV detection at 254 nm . Quantify using external calibration curves.

Q. What strategies optimize the selectivity of this compound derivatives for specific receptors (e.g., sigma-1 vs. sigma-2)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce steric hindrance (e.g., bulky alkyl groups on the benzyl ring) to reduce sigma-2 affinity. For example, 1-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydroisoquinoliniums showed >100-fold selectivity for SK over sigma-2 receptors .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in sigma-1 crystal structures (PDB: 5HK1) .

Q. How do conflicting data on the anti-inflammatory activity of this compound analogs arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Assay variability : In vitro COX-2 inhibition vs. in vivo carrageenan-induced edema models yield differing results. Standardize assays (e.g., use LPS-stimulated RAW264.7 cells for cytokine profiling) .

- Metabolic instability : Phase I metabolites (e.g., demethylated derivatives) may exhibit pro-inflammatory effects. Use LC-MS/MS to monitor metabolic stability in microsomal assays .

Q. What advanced techniques validate the neuroprotective effects of this compound derivatives in ischemia-reperfusion models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.